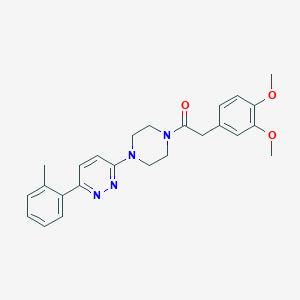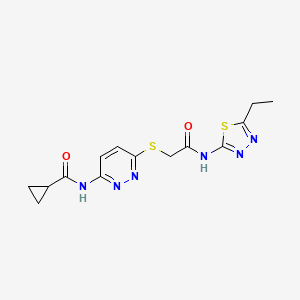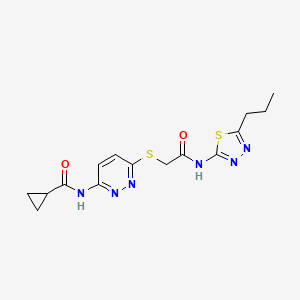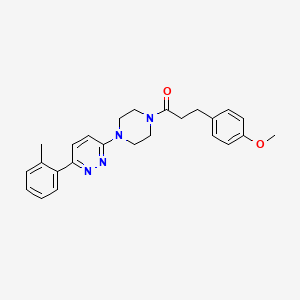
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
描述
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as Dimebon, is a small molecule drug that has gained attention due to its potential therapeutic applications. This compound was initially developed as an antihistamine but has since been found to have potential in treating various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In
作用机制
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is not fully understood, but it is believed to act on multiple targets in the brain. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to increase mitochondrial function, enhance synaptic plasticity, and reduce neuroinflammation. It has also been found to modulate the activity of various neurotransmitter systems, including acetylcholine, serotonin, and dopamine.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the production of ATP, reduce oxidative stress, and enhance mitochondrial function. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been found to reduce the levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.
实验室实验的优点和局限性
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has limitations, such as its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone. One area of research is to further understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone and identify its specific targets in the brain. Another area of research is to investigate the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are exploring ways to improve the pharmacokinetic properties of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, such as increasing its solubility and stability, to make it more effective in clinical settings.
In conclusion, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the brain. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, but also has limitations. Future research is needed to further understand the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone and improve its pharmacokinetic properties.
科学研究应用
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been found to protect neurons from oxidative stress and prevent cell death in vitro. In clinical trials, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has shown promising results in improving cognitive function and global functioning in patients with Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-6-4-5-7-20(18)21-9-11-24(27-26-21)28-12-14-29(15-13-28)25(30)17-19-8-10-22(31-2)23(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIQQZJUFHTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3203371.png)

![N-(4-bromo-3-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203385.png)


![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203404.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203405.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203413.png)



![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)